

An In-depth Technical Guide to the Chemical Structure and Properties of Prunetrin

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Prunetrin, a naturally occurring O-methylated isoflavone glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of **prunetrin**. It includes detailed information on its chemical identifiers, and a summary of its biological activities, with a focus on the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical Identity and Structure

Prunetrin, also known as Prunetin-4'-O-glucoside or Trifoside, is systematically named 5-hydroxy-7-methoxy-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one[1][2][3]. Its chemical structure consists of a prunetin aglycone (5-hydroxy-7-methoxy-3-(4-hydroxyphenyl)chromen-4-one) linked to a β -D-glucopyranosyl moiety at the 4'-position of the phenyl group.

Table 1: Chemical Identifiers for **Prunetrin**



Identifier	Value	Reference
IUPAC Name	5-hydroxy-7-methoxy-3-[4- [(2S,3R,4S,5S,6R)-3,4,5- trihydroxy-6- (hydroxymethyl)oxan-2- yl]oxyphenyl]chromen-4-one	[1][2][3]
Synonyms	Prunetin-4'-O-glucoside, Trifoside, Prunitroside	[1][2]
CAS Number	154-36-9	[1][2]
Molecular Formula	C22H22O10	[1][2]
Molecular Weight	446.40 g/mol	[2]
SMILES	COC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)O[C@ H]4INVALID-LINK CO)O)O">C@@HO)O	[3]
InChI Key	OFUWGCQDMVDLIR- RECXWPGBSA-N	[3]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of **prunetrin** is essential for its application in research and drug development.

Table 2: Physicochemical Properties of **Prunetrin**



Property	Value	Reference
Physical State	Solid	[2]
Melting Point	181 °C	[2]
Solubility	Soluble in DMSO (25 mg/mL with sonication). Formulations for in vivo studies have been prepared in DMSO, PEG300, Tween-80, and saline, as well as in DMSO and corn oil.	
pKa (Predicted)	Data not available in searched resources.	
XLogP3-AA	1.2	[2]
Hydrogen Bond Donor Count	5	[2]
Hydrogen Bond Acceptor Count	10	[2]

Spectroscopic Data

Detailed experimental spectroscopic data for **prunetrin** is not readily available in the searched resources. The following table provides predicted data and general characteristics based on its chemical structure.

Table 3: Spectroscopic Data for **Prunetrin**



Technique	Predicted/Expected Data
¹ H-NMR	Expected signals would include aromatic protons, a methoxy group singlet, and complex signals for the glucose moiety.
¹³ C-NMR	Expected signals would correspond to the carbons of the isoflavone core and the glucose unit.
IR Spectroscopy	Expected characteristic peaks for hydroxyl (-OH), carbonyl (C=O), aromatic (C=C), and ether (C-O) functional groups.
UV-Vis Spectroscopy	As a flavonoid, prunetrin is expected to exhibit two major absorption bands in the UV-Vis spectrum, typically Band I (300-400 nm) and Band II (240-280 nm).
Mass Spectrometry	The monoisotopic mass is 446.12129689 Da. Predicted adducts include [M+H]+ (m/z 447.12858) and [M-H]- (m/z 445.11402).

Biological Activities and Signaling Pathways

Prunetrin has demonstrated significant potential as a therapeutic agent, primarily through its anti-inflammatory and anticancer activities.

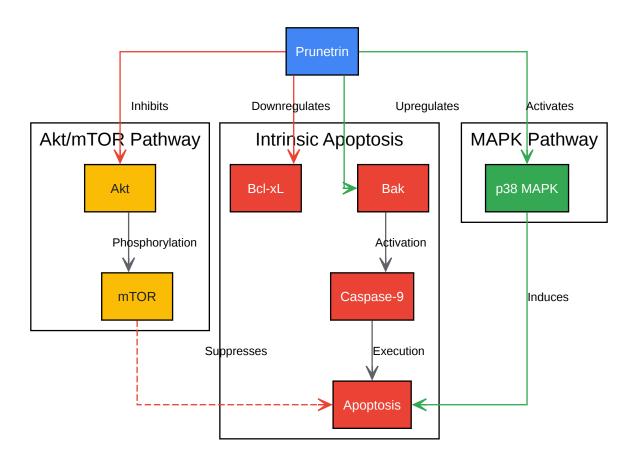
Anticancer Activity

Prunetrin has been shown to induce cell cycle arrest and apoptosis in hepatocellular carcinoma cells. Its mechanism of action involves the modulation of several key signaling pathways.

- Akt/mTOR Pathway: Prunetrin inhibits the Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.
- MAPK Pathway: Prunetrin activates the p38 MAPK pathway while having minimal effect on JNK and ERK, leading to the induction of apoptosis.



• Intrinsic Apoptosis Pathway: **Prunetrin** promotes apoptosis through the intrinsic (mitochondrial) pathway, characterized by the upregulation of pro-apoptotic proteins like Bak and cleaved caspase-9, and the downregulation of the anti-apoptotic protein Bcl-xL.



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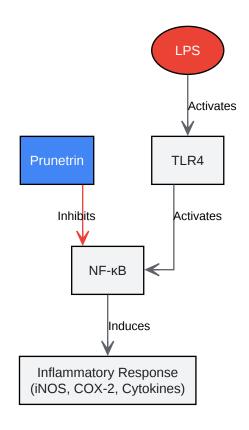
Prunetrin's anticancer signaling pathways.

Anti-inflammatory Activity

The anti-inflammatory effects of **prunetrin** are primarily mediated through the inhibition of the NF-kB signaling pathway.

• NF-κB Pathway: **Prunetrin** suppresses the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes such as iNOS and COX-2. This leads to a reduction in the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE₂).





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Prunetrin's anti-inflammatory mechanism.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of **prunetrin** can be adapted from standard methodologies. Below are generalized workflows for assessing its anticancer and anti-inflammatory effects.

Workflow for Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.



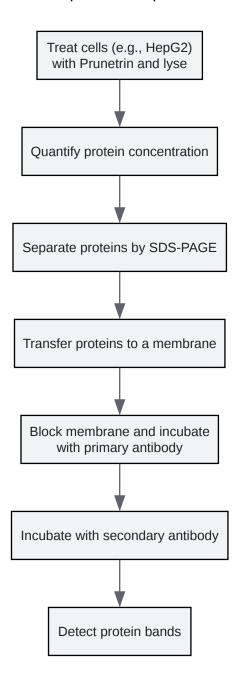


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General workflow for an MTT assay.

Workflow for Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be employed to analyze the effect of **prunetrin** on the expression of proteins involved in signaling pathways.



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General workflow for Western blotting.

Conclusion

Prunetrin is a promising natural compound with well-documented anti-inflammatory and anticancer properties. This guide provides a consolidated resource of its chemical structure, physicochemical characteristics, and biological activities. While there is a need for more comprehensive experimental data, particularly in the area of spectroscopy, the existing information strongly supports further investigation of **prunetrin** as a potential therapeutic agent. The detailed understanding of its mechanisms of action, particularly its modulation of the Akt/mTOR, MAPK, and NF-κB signaling pathways, provides a solid foundation for future drug development efforts.

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References

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